(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Catalog No.
S973583
CAS No.
1217463-08-5
M.F
C21H16ClF12N
M. Wt
545.797
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}p...

CAS Number

1217463-08-5

Product Name

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

Molecular Formula

C21H16ClF12N

Molecular Weight

545.797

InChI

InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m1./s1

InChI Key

CQFLULWFNBQFEP-PKLMIRHRSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl

Synonyms

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Applications in Proteomics:

(R)-BPMP hydrochloride acts as a chiral resolving agent for separating enantiomers of amino acids and peptides. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light and other chiral molecules. Separation of enantiomers is crucial in various fields, including drug discovery and biological research, as they can have vastly different effects in the body.

(R)-BPMP hydrochloride forms diastereomeric complexes with certain amino acids and peptides, allowing their separation through techniques like high-performance liquid chromatography (HPLC).

Potential Applications in Drug Discovery:

(R)-BPMP hydrochloride might hold promise in drug discovery due to its interaction with specific protein targets. Researchers are investigating its potential to:

  • Modulate protein function: (R)-BPMP hydrochloride may bind to specific proteins and alter their activity, potentially leading to the development of new drugs for various diseases [].
  • Serve as a chemical probe: By studying the interaction of (R)-BPMP hydrochloride with proteins, researchers can gain insights into protein function and identify novel drug targets [].

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a complex organic compound characterized by a pyrrolidine ring substituted with two bulky 3,5-bis(trifluoromethyl)phenyl groups. This compound has gained attention due to its unique structural features and potential applications in medicinal chemistry. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it suitable for various biological applications.

The reactivity of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is primarily influenced by the functional groups present in its structure. The pyrrolidine nitrogen can participate in nucleophilic attacks, while the aromatic rings may undergo electrophilic substitutions or reductions. Moreover, the compound can form iminium ions under acidic conditions, which are reactive intermediates in various organic transformations, including enamine formation and subsequent reactions with electrophiles .

Studies have shown that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exhibits significant biological activity. It has been investigated for its potential as an organocatalyst in asymmetric synthesis and has shown promise in modulating biological pathways due to its ability to interact with specific receptors or enzymes. The compound's unique trifluoromethyl substituents contribute to its biological activity by enhancing binding affinity and selectivity towards target biomolecules .

The synthesis of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves a multi-step process:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of Trifluoromethyl Substituents: The introduction of 3,5-bis(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution or via coupling reactions using appropriate reagents such as trifluoromethylating agents.
  • Hydrochloride Salt Formation: The final step involves converting the base form of the compound into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability .

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride finds applications in:

  • Medicinal Chemistry: As a potential drug candidate due to its unique pharmacological properties.
  • Organocatalysis: Utilized as a catalyst in various asymmetric synthesis reactions, facilitating the formation of chiral centers.
  • Material Science: Investigated for use in developing advanced materials owing to its unique electronic properties imparted by the trifluoromethyl groups.

Interaction studies have revealed that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can effectively bind to specific biological targets, influencing various biochemical pathways. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities and kinetics. The compound's interactions are significantly affected by the steric hindrance introduced by the bulky trifluoromethyl-substituted phenyl groups, which modulate its binding characteristics compared to simpler analogs .

Several compounds exhibit structural similarities to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride. Notable examples include:

  • (R)-Bis3,5-bis(trifluoromethyl)phenylmethanol: Shares a similar backbone but includes a hydroxymethyl group instead of a methyl group at the nitrogen position.
  • (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride: An enantiomer that may exhibit different biological activities due to stereochemical differences.
  • (R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochloride: A simpler analog with only one trifluoromethyl-substituted phenyl group.

Comparison Table

Compound NameStructural FeaturesUnique Properties
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochlorideTwo 3,5-bis(trifluoromethyl)phenyl groupsHigh lipophilicity and metabolic stability
(R)-Bis3,5-bis(trifluoromethyl)phenylmethanolHydroxymethyl group at nitrogenPotential for hydrogen bonding
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochlorideEnantiomeric formDifferent biological activity profile
(R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochlorideOne trifluoromethyl-substituted phenyl groupSimpler structure with potentially lower activity

This comparison highlights the uniqueness of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride in terms of its complex structure and potential applications in various fields.

Dates

Modify: 2024-04-14

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